

Technical Support Center: Synthesis of KRAS G12C Inhibitor Adagrasib (MRTX849)

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Compound of Interest

Compound Name: KRAS G12C inhibitor 45

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of the KRAS G12C inhibitor, Adagrasib (MRTX849).

Frequently Asked Questions (FAQs)

Q1: What are the key strategies for an efficient synthesis of Adagrasib?

A1: Recent advancements have led to a concise, five-step, chromatography-free synthesis of Adagrasib with an overall yield of 45%.[1][2][3] This improved route avoids palladium catalysis and protecting group manipulations. The key features of this efficient synthesis include:

- Two sequential SNAr reactions to introduce the chiral building blocks to the tetrahydropyridopyrimidine core.[1][2][4]
- A robust, transition-metal-free oxidation of a sulfide intermediate.[1][2][4]
- Judicious selection of a leaving group with favorable steric and electronic characteristics for the SNAr displacement to introduce the chiral piperazine.[1][2][4]
- Q2: What are the common challenges encountered during the synthesis of Adagrasib?
- A2: Researchers may encounter several challenges, including:
- Low yields in SNAr reactions: This can be due to suboptimal base selection or leaving group.



- Side reactions during sulfide oxidation: The use of hydrogen peroxide can lead to degradation if the pH is not controlled.
- Formation of impurities: Hydrolyzed side products can form during the SNAr reaction for prolinol installation.[1][4]
- Residual palladium contamination: In older synthetic routes utilizing palladium catalysis, its removal can be challenging.[5]

Q3: How can the sulfide oxidation step be optimized to avoid side reactions?

A3: A robust, tungstate-free oxidation method has been developed to address the challenges of H2O2 degradation. The optimal conditions involve using 2.5 equivalents of H2O2 with 2.5 equivalents of K3PO4 in an acetonitrile-water mixture at 10 °C.[1][4] The K3PO4 acts as a buffer, maintaining the reaction pH at approximately 12, which suppresses the undesired degradation of hydrogen peroxide.[1]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the synthesis of Adagrasib.

Issue 1: Low Yield in the First SNAr Reaction (Prolinol Installation)



Potential Cause	Troubleshooting Step	Expected Outcome
Suboptimal Base	Extensive screening of bases has shown that 2.5 equivalents of NaOt-Am (Sodium tertamoxide) provides the best yield.[1][4]	Increased yield of the desired product. Note that a small percentage of a hydrolyzed side product may still be observed but can be removed in subsequent steps.[1][4]
Incorrect Solvent	Ensure the reaction is performed in an appropriate solvent as specified in the optimized protocol.	Improved solubility of reactants and reaction rate.
Low Reaction Temperature	Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.	Enhanced reaction kinetics.

Issue 2: Inefficient Second SNAr Reaction (Chiral Piperazine Installation)



Potential Cause	Troubleshooting Step	Expected Outcome	
Poor Leaving Group	The choice of the leaving group at the 4-position of the tetrahydropyridopyrimidine core is critical. A judicious selection based on steric and electronic characteristics is necessary for a facile SNAr displacement.[1][2][4] Consider screening different sulfonate leaving groups.	A more efficient SNAr displacement and higher yield.	
Steric Hindrance	Ensure the chiral piperazine is introduced at a later stage in the synthesis to avoid steric hindrance issues in earlier steps.[2]	Improved overall yield and easier purification.	

Issue 3: Side Reactions and Impurities During Sulfide Oxidation

Potential Cause	Troubleshooting Step	Expected Outcome	
H2O2 Degradation	Use the optimized conditions of 2.5 eq. H2O2 with 2.5 eq. K3PO4 in an acetonitrile-water mixture at 10 °C.[1][4] The K3PO4 will buffer the reaction and prevent H2O2 degradation.[1]	A robust and clean oxidation to the desired sulfone with high yield (e.g., 94%).[1][4]	
Formation of Oxidized Impurities	After the reaction is complete, an acid quench of the reaction mixture can enable direct crystallization of the desired sulfone, which helps in purification.[1][4]	Isolation of the pure sulfone product.	



Data Presentation

Table 1: Optimized Conditions for Key Reaction Steps in Adagrasib Synthesis

Reaction Step	Reagents and Conditions	Yield	Reference
Sulfide Oxidation	2.5 equiv. H2O2, 2.5 equiv. K3PO4, Acetonitrile-water, 10 °C	94%	[1][4]
SNAr for Prolinol Installation	2.5 equiv. NaOt-Am	Optimized	[1][4]
Overall Five-Step Synthesis	Chromatography-free, protection-free	45%	[1][2][3]

Experimental Protocols

Protocol 1: Optimized Tungstate-Free Sulfide Oxidation

- To a solution of the sulfide intermediate in an acetonitrile-water mixture, add 2.5 equivalents of K3PO4.
- Cool the reaction mixture to 10 °C.
- Slowly add 2.5 equivalents of H2O2 while maintaining the temperature at 10 °C.
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Upon completion, perform an acid quench of the reaction mixture.
- The desired sulfone product can be isolated by direct crystallization.[1][4]

Protocol 2: SNAr Reaction for Prolinol Installation

- Dissolve the sulfone intermediate in a suitable anhydrous solvent.
- Add 2.5 equivalents of NaOt-Am to the reaction mixture.



- · Add the prolinol derivative.
- Stir the reaction at the optimized temperature and monitor its progress.
- Upon completion, quench the reaction and perform an aqueous workup.
- The product can be purified by crystallization or other suitable methods to remove the small amount of hydrolyzed side product.[1][4]

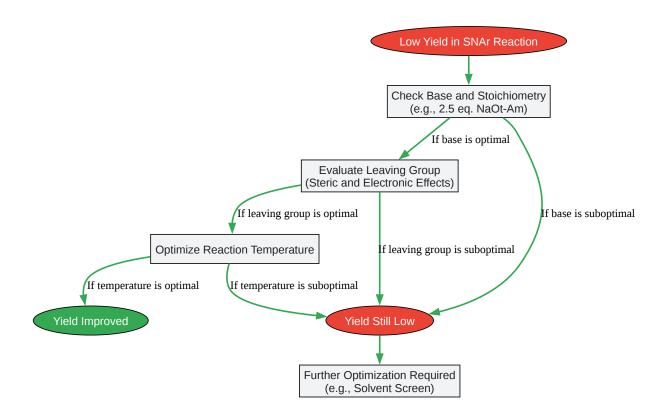
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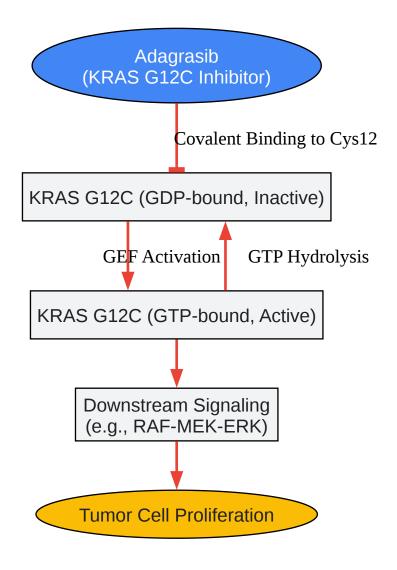
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Caption: Optimized 5-step synthetic pathway for Adagrasib.









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